5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a tert-butyl group and a nitrophenyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-(4-Tert-butylphenyl)-3-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Lacks the tert-butyl group, leading to different electronic and steric properties.
5-(4-Methylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
5-(4-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole:
Uniqueness
The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C18H17N3O3 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17N3O3/c1-18(2,3)14-8-4-13(5-9-14)17-19-16(20-24-17)12-6-10-15(11-7-12)21(22)23/h4-11H,1-3H3 |
InChI Key |
IWFAKLXIKLMQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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